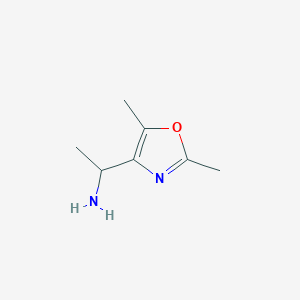

1-(2,5-Dimethyloxazol-4-yl)ethanamine

Beschreibung

1-(2,5-Dimethyloxazol-4-yl)ethanamine is a substituted oxazole derivative featuring a methyl-substituted oxazole ring (methyl groups at positions 2 and 5) and an ethanamine side chain attached at position 4 of the heterocyclic core. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties to the molecule.

Eigenschaften

Molekularformel |

C7H12N2O |

|---|---|

Molekulargewicht |

140.18 g/mol |

IUPAC-Name |

1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanamine |

InChI |

InChI=1S/C7H12N2O/c1-4(8)7-5(2)10-6(3)9-7/h4H,8H2,1-3H3 |

InChI-Schlüssel |

FAOHLDUODWJJSX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=C(O1)C)C(C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethyloxazol-4-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethyl-4-aminomethyl oxazole with suitable reagents to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 1-(2,5-Dimethyloxazol-4-yl)ethanamine may involve continuous flow processes to ensure high yield and purity. These methods are designed to minimize side reactions and optimize the conversion of starting materials to the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,5-Dimethyloxazol-4-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted ethanamine derivatives .

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dimethyloxazol-4-yl)ethanamine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(2,5-Dimethyloxazol-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Differences

The closest structural analog identified in the evidence is 2-(3,5-Dimethylisoxazol-4-yl)ethanamine (CAS: 510717-69-8). Below is a comparative analysis based on structural features and available

Implications of Structural Variations

Electronic Effects: The oxazole core has a distinct electron distribution compared to isoxazole due to differences in heteroatom placement. Methyl groups at positions 2 and 5 (oxazole) versus 3 and 5 (isoxazole) may influence steric hindrance and regioselectivity in further derivatization.

Physicochemical Properties :

- Isoxazoles generally exhibit higher dipole moments than oxazoles, which could affect solubility and crystallinity. The commercial availability of 2-(3,5-dimethylisoxazol-4-yl)ethanamine suggests greater synthetic utility or stability under standard conditions .

- The ethanamine side chain’s position (1° vs. 2° amine) may influence basicity and hydrogen-bonding capacity, though this requires experimental validation.

Methodological Considerations: Computational studies using density-functional theory (DFT), such as those employing hybrid functionals with exact-exchange terms (e.g., B3LYP), could model electronic properties and predict reactivity differences between these analogs .

Research Findings and Data Limitations

- Experimental Data Gaps: No spectroscopic (NMR, IR), thermodynamic (mp, bp), or biological data for either compound are available in the evidence. The commercial listing of 2-(3,5-dimethylisoxazol-4-yl)ethanamine implies its practical use, but further studies are needed to quantify its advantages over the oxazole analog .

- Computational Predictions : DFT methods could estimate bond lengths, aromatic stabilization energies, and frontier molecular orbitals (HOMO-LUMO gaps) to compare stability and reactivity. For example, the oxazole analog may exhibit greater aromatic stabilization due to its resonance structure.

Biologische Aktivität

1-(2,5-Dimethyloxazol-4-yl)ethanamine is a compound characterized by its oxazole ring structure, which plays a significant role in its biological activity. This compound is of interest due to its potential applications in pharmacology and medicinal chemistry. The biological activity of this compound can be attributed to its interactions with various molecular targets, including enzymes and receptors.

The molecular formula of 1-(2,5-Dimethyloxazol-4-yl)ethanamine is with a molecular weight of 140.18 g/mol. It features a dimethyl-substituted oxazole ring, contributing to its unique reactivity and potential biological effects.

The mechanism of action for 1-(2,5-Dimethyloxazol-4-yl)ethanamine involves several biochemical pathways:

- Hydrogen Bonding : The oxazole ring can form hydrogen bonds with target proteins, enhancing binding affinity.

- π-π Interactions : These interactions are crucial for the compound's specificity towards certain receptors and enzymes.

These interactions can modulate the activity of various proteins, influencing metabolic pathways and potentially leading to therapeutic effects.

Biological Activity

1-(2,5-Dimethyloxazol-4-yl)ethanamine has shown promising biological activities in various studies:

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to 1-(2,5-Dimethyloxazol-4-yl)ethanamine may exhibit antidepressant properties. For instance, studies have shown that related compounds can effectively treat conditions such as depression and anxiety when combined with serotonin reuptake inhibitors (SRIs) . The efficacy of these compounds often surpasses traditional treatments.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against various pathogens. While specific data on 1-(2,5-Dimethyloxazol-4-yl)ethanamine is limited, related oxazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have explored the biological effects of compounds related to 1-(2,5-Dimethyloxazol-4-yl)ethanamine:

- Case Study on Antidepressant Efficacy : A study involving a series of oxazole derivatives found that certain modifications led to enhanced antidepressant effects in animal models. The study highlighted the importance of the oxazole ring in mediating these effects through serotonin receptor modulation.

- Antimicrobial Screening : Another study focused on the synthesis of oxazole derivatives and their subsequent testing against ESKAPE pathogens. While 1-(2,5-Dimethyloxazol-4-yl)ethanamine was not directly tested, related compounds showed significant antimicrobial activity, suggesting a potential for further exploration .

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| 1-(2,5-Dimethyloxazol-4-yl)ethanamine | Antidepressant | Potentially effective when used with SRIs |

| 2-(Dimethyl-1,3-oxazol-4-yl)ethanamine | Antimicrobial | Active against Gram-positive bacteria |

| 1-(2-Methylthiazol-4-yl)-N-methylmethanamine | Antifungal | Effective against fungal strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.